molecular formula C9H17NO2 B1276544 1-Isopropylpiperidine-4-carboxylic acid CAS No. 280771-97-3

1-Isopropylpiperidine-4-carboxylic acid

Cat. No. B1276544
CAS RN: 280771-97-3
M. Wt: 171.24 g/mol
InChI Key: QDOQCOOUTPQMKW-UHFFFAOYSA-N
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Description

1-Isopropylpiperidine-4-carboxylic acid is a compound that can be associated with piperidine-related alkaloids. Piperidine alkaloids are a class of chemical compounds with a wide range of biological activities and are found in various plant species. The structure of this compound suggests that it is a piperidine derivative with an isopropyl group and a carboxylic acid moiety attached to the piperidine ring.

Synthesis Analysis

The synthesis of related piperidine alkaloids has been explored in the literature. For instance, a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids . This synthesis involved a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. The desymmetrization of this compound was a key step in the synthesis, which was achieved using intramolecular iodocarbamation. Although this does not directly describe the synthesis of this compound, the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The isopropyl group and carboxylic acid functional group would be expected to influence the chemical reactivity and physical properties of the molecule. The stereochemistry of such compounds is also important, as seen in the synthesis of all stereoisomers of a related compound, 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide . The absolute configuration of these stereoisomers was determined, which is crucial for understanding the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex due to the presence of multiple reactive sites. The abstract from paper describes a series of reactions including epoxidation, treatment with acetone and tin(IV) chloride, acidic hydrolysis with formic acid, and alkaline hydrolysis with barium hydroxide to synthesize various γ-lactone acids. These reactions highlight the chemical versatility of piperidine derivatives and suggest possible pathways for the synthesis and modification of this compound.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, we can infer that the compound would exhibit properties typical of piperidine derivatives and carboxylic acids. This includes the potential for hydrogen bonding due to the carboxylic acid group, which would affect its solubility in water and organic solvents. The isopropyl group would contribute to the hydrophobic character of the molecule. The compound's melting point, boiling point, and stability would be influenced by its molecular structure and stereochemistry.

Scientific Research Applications

Spin-Labeled Amino Acids in Biochemistry and Material Science

1-Isopropylpiperidine-4-carboxylic acid, closely related to 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), has been explored for its applications in biochemistry and material science. TOAC, as a nitroxide spin-labeled, achiral α-amino acid, demonstrates effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and a fluorescence quencher, suggesting potential applications of this compound in similar domains (Toniolo et al., 1998).

Chemical Structure Analysis and Crystallization Studies

The compound has been studied in the context of its crystalline structure. For example, research on isopropylaminium 2-carboxy-4,5-dichlorobenzoate, which shares structural similarities, involved analyzing the hydrogen-bonding interactions in a one-dimensional ribbon structure, contributing to our understanding of molecular interactions and crystallization processes (Smith & Wermuth, 2009).

Carboxylic Acid Isosteres in Drug Design

The carboxylic acid moiety in this compound aligns with research on carboxylic acid (bio)isosteres in drug design. This area explores replacing carboxylic acids with isosteres to overcome drawbacks like metabolic instability while retaining beneficial properties for drug development (Ballatore et al., 2013).

Rotational Barriers and Catalysis Studies

Research on the rotational barriers of cis/trans isomerization of proline analogues, including piperidine carboxylic acids, contributes to our understanding of peptide structures and the catalytic effects of enzymes like cyclophilin (Kern et al., 1997).

Synthesis of Piperidine-Related Alkaloids

This compound is relevant in the synthesis of piperidine-related alkaloids. Research on C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, a related compound, explored its use as a chiral building block for synthesizing these alkaloids (Takahata et al., 2002).

Stereoselective Synthesis

Stereoselective synthesis research, involving tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, is pertinent to this compound. This field investigates selective reactions and molecular configurations, contributing to the development of specific stereochemical compounds in organic chemistry (Boev et al., 2015).

properties

IUPAC Name

1-propan-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQCOOUTPQMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424410
Record name 1-Isopropylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280771-97-3
Record name 1-Isopropylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Crude ethyl 1-isopropylpiperidine-4-carboxylate (63.39 g, 318.0 mmol) was dissolved in ethanol (500 mL), and NaOH (25.3 g, 632 mmol) was added. The solution was heated to reflux for 15.75 h at which point it was allowed to cool to 34° C. A solution of ethanolic HCl (220 mL, 2.9 M solution) was added rapidly which caused a mild exotherm and immediate precipitation. The resulting NaCl was filtered using a fritted funnel, and the cloudy filtrate was refiltered through diatomaceous earth. The filtrate was concentrated and dissolved in 50% EtOAc/EtOH (600 mL) and heated on a steam bath. The insoluble material was removed by a filtration through diatomaceous earth, and the resulting filtrate was concentrated to a solid which was dried in a 50° C. vacuum oven to yield 54.09 g of yellow solid (corrected for 0.2 wt % EtOH by 1H-NMR analysis) which is a 99% yield over two steps. No further purification was attempted:
Quantity
63.39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
25.3 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

Ethyl 1-(1-methylethyl)-4-piperidine carboxylate (3.6 g, 18 mmol, 1 eq) was combined with barium hydroxide octahydrate (10.4 g, 33 mmol, 1.8 eq) in a mixture of 70 mL of water with 44 mL of ethanol. The mixture was heated at 60° C. for 1.3 h. The reaction mixture was concentrated in vacuo and diluted with 70 mL of water. Ammonium carbonate (6.9 g, 87 mmol, 4.8 eq) was added portionwise and the reaction mixture was stirred at rt overnight. The mixture was filtered through diatomaceous earth, concentrated, and lyophilized to provide 3.1 g (100%) of 1-(1-methylethyl)-4-piperidine carboxylic acid as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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